molecular formula C13H18BrN3O3S B6988827 N-(4-bromo-1H-pyrrolo[2,3-c]pyridin-5-yl)-2-methoxy-3-methylbutane-1-sulfonamide

N-(4-bromo-1H-pyrrolo[2,3-c]pyridin-5-yl)-2-methoxy-3-methylbutane-1-sulfonamide

Cat. No.: B6988827
M. Wt: 376.27 g/mol
InChI Key: QLGMLTMBFRZKHV-UHFFFAOYSA-N
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Description

N-(4-bromo-1H-pyrrolo[2,3-c]pyridin-5-yl)-2-methoxy-3-methylbutane-1-sulfonamide is a complex organic compound characterized by its bromo-pyrrolopyridine core and sulfonamide functional group

Properties

IUPAC Name

N-(4-bromo-1H-pyrrolo[2,3-c]pyridin-5-yl)-2-methoxy-3-methylbutane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN3O3S/c1-8(2)11(20-3)7-21(18,19)17-13-12(14)9-4-5-15-10(9)6-16-13/h4-6,8,11,15H,7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGMLTMBFRZKHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CS(=O)(=O)NC1=NC=C2C(=C1Br)C=CN2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-1H-pyrrolo[2,3-c]pyridin-5-yl)-2-methoxy-3-methylbutane-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyrrolopyridine core. One common approach is the Negishi reaction, which involves the coupling of an organozinc compound with a halogenated pyrrolopyridine derivative. Subsequent steps may include bromination, methoxylation, and sulfonamide formation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry to enhance efficiency and control reaction conditions. This method allows for precise temperature and pressure control, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its bromo-pyrrolopyridine core makes it a versatile building block for constructing various heterocyclic compounds.

Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique structure and reactivity make it valuable for various industrial applications.

Mechanism of Action

The mechanism by which N-(4-bromo-1H-pyrrolo[2,3-c]pyridin-5-yl)-2-methoxy-3-methylbutane-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The bromo-pyrrolopyridine core can bind to enzymes or receptors, modulating their activity. The sulfonamide group may enhance the compound's solubility and bioavailability, allowing it to reach its target sites more effectively.

Comparison with Similar Compounds

  • N-(4-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxy-3-methylbutane-1-sulfonamide

  • N-(4-bromo-1H-pyrrolo[2,3-c]pyridin-5-yl)-2-methoxy-3-methylbutane-1-sulfonamide

  • N-(4-bromo-1H-pyrrolo[2,3-d]pyridin-5-yl)-2-methoxy-3-methylbutane-1-sulfonamide

Uniqueness: this compound stands out due to its specific substitution pattern and the presence of the methoxy and sulfonamide groups

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